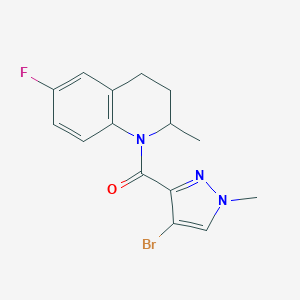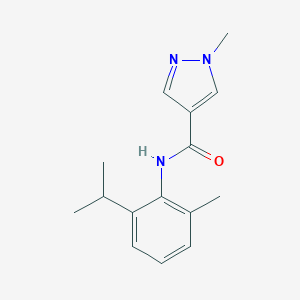![molecular formula C11H11N5O3S B279899 ({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B279899.png)
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid, also known as TSA, is a small molecule inhibitor that has been widely used in scientific research. TSA belongs to the family of hydroxamic acid-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, TSA can increase histone acetylation, resulting in chromatin relaxation and gene expression.
Wirkmechanismus
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid inhibits HDACs by binding to the zinc ion in the active site of the enzyme, resulting in the accumulation of acetylated histones and the relaxation of chromatin structure. This leads to the activation of gene expression, which can have various biological effects depending on the specific genes involved.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including induction of apoptosis, cell cycle arrest, differentiation, and neurite outgrowth. This compound can also modulate the expression of genes involved in cell signaling, metabolism, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid in lab experiments is its high potency and specificity towards HDACs. This compound can induce significant changes in gene expression at low concentrations, making it a valuable tool for investigating the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose and time-dependent experiments are necessary to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for the use of ({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid in scientific research. One direction is to investigate the role of this compound in epigenetic reprogramming and stem cell differentiation. Another direction is to explore the potential use of this compound in combination with other drugs for cancer therapy. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound could lead to new therapeutic opportunities.
Synthesemethoden
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid can be synthesized through a multi-step process involving the reaction of 2-(2-aminobenzamido)ethyl methanesulfonate with thioacetic acid, followed by reduction and hydrolysis. The yield of this compound can reach up to 80% with high purity.
Wissenschaftliche Forschungsanwendungen
({2-oxo-2-[3-(1H-tetraazol-1-yl)anilino]ethyl}sulfanyl)acetic acid has been widely used in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and epigenetics. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurodegenerative disease research, this compound has been demonstrated to enhance neuronal survival and promote neurite outgrowth in models of Alzheimer's disease and Parkinson's disease. In epigenetics research, this compound has been used to investigate the role of HDACs in gene regulation and chromatin structure.
Eigenschaften
Molekularformel |
C11H11N5O3S |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
2-[2-oxo-2-[3-(tetrazol-1-yl)anilino]ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11N5O3S/c17-10(5-20-6-11(18)19)13-8-2-1-3-9(4-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
InChI-Schlüssel |
ABVUWUSZEYSOSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)N2C=NN=N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
